4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
- 4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride is used in asymmetric synthesis. For example, CIS-(3R,4R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared using an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Hao, Liu, Zhang, & Chen, 2011).
Synthesis of Piperidine Derivatives
- The compound is vital in the synthesis of various piperidine derivatives. For instance, tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 4-chloropiperidine hydrochloride have been synthesized using processes involving piperidin-4-one hydrochloride as a raw material (Zhang Guan-you, 2010).
Preparation of Specific Compounds
- The compound is used in the preparation of specific pharmaceuticals, such as the novel triple reuptake inhibitor (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, which involves a complex synthesis process (Yamashita et al., 2015).
Synthesis of Schiff and Mannich Bases
- It is also involved in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating its utility in a variety of chemical reactions (Bekircan & Bektaş, 2008).
Synthesis of Novel Antagonists
- Additionally, it's instrumental in the synthesis of novel non-peptide CCR5 antagonists, showing its applicability in developing new pharmaceutical agents (Bi, 2015).
Synthesis of Lactam Inhibitors
- The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors is another application, indicating its role in the creation of inhibitors for specific enzymes (Huard et al., 2012).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-18(2,3)17-6-4-16(5-7-17)14-20-13-10-15-8-11-19-12-9-15;/h4-7,15,19H,8-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKROWGEHWJQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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